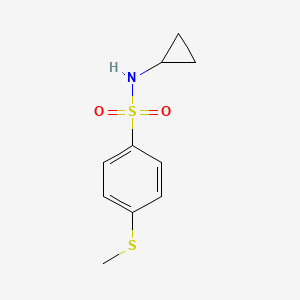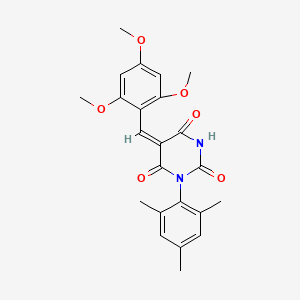
N-(2-ethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-(2-naphthylsulfonyl)hydrazinecarbothioamide, commonly known as EPN, is a synthetic compound that belongs to the class of organic compounds called phenylhydrazines. EPN has been widely used as an insecticide and acaricide due to its potent pesticidal activity. However, recent scientific research has explored the potential applications of EPN in various fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of EPN is not fully understood. However, it is believed that EPN acts by inhibiting the activity of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. EPN has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
EPN has been found to exhibit various biochemical and physiological effects. EPN has been shown to induce oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. ROS can cause damage to cellular components, including DNA, proteins, and lipids, leading to cell death. EPN has also been shown to inhibit the activity of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has several advantages as a research tool. EPN is a potent and selective inhibitor of various enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. EPN has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, EPN has some limitations as a research tool. EPN is a complex molecule that requires expertise in organic chemistry to synthesize. EPN is also relatively expensive compared to other research tools.
Zukünftige Richtungen
EPN has several potential applications in medicine and biotechnology. Future research could focus on the development of EPN-based drugs for cancer therapy and antimicrobial therapy. EPN could also be used as a research tool to investigate the role of various enzymes and proteins in cancer and microbial pathogenesis. Additionally, future research could focus on the synthesis of EPN analogs with improved potency and selectivity towards cancer cells and microorganisms.
Wissenschaftliche Forschungsanwendungen
EPN has been extensively studied for its pesticidal properties. However, recent scientific research has explored the potential applications of EPN in various fields, including medicine and biotechnology. EPN has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPN has also been shown to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(naphthalen-2-ylsulfonylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-2-25-18-10-6-5-9-17(18)20-19(26)21-22-27(23,24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13,22H,2H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIRNJDOQXHZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-methyl-1-piperidinyl)-7-[(3-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzoxadiazole](/img/structure/B4694148.png)

![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)

![ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)

![N~1~-allyl-N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4694210.png)
![3-[4-(4-chloro-3-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4694218.png)


![N-(2-fluorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4694223.png)
![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)